molecular formula C11H11Cl2N3O2S B4366475 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No. B4366475
M. Wt: 320.2 g/mol
InChI Key: STVALCVUNXVNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, also known as MPB, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been shown to have a variety of applications in scientific research. One of the most notable applications is in the study of protein-protein interactions. 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been used as a tool to identify and characterize protein-protein interactions in a variety of biological systems. It has also been used to study the role of certain proteins in disease states, such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. This specificity allows researchers to study the role of these proteins and enzymes in various biological processes. Additionally, 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is its potential toxicity. 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide. One potential direction is the development of 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide derivatives with increased specificity and potency. Another potential direction is the use of 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide and its potential applications in the treatment of various diseases.

properties

IUPAC Name

2,5-dichloro-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2S/c1-16-9(4-5-14-16)7-15-19(17,18)11-6-8(12)2-3-10(11)13/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVALCVUNXVNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 6
2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.